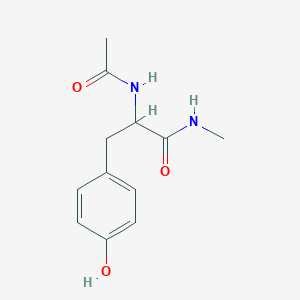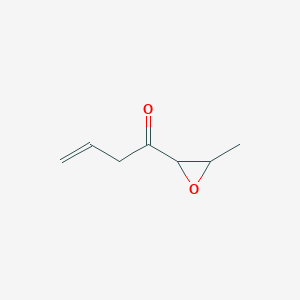![molecular formula C19H26N2O3 B13833279 tert-butyl (1R,5S)-7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13833279.png)
tert-butyl (1R,5S)-7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Benzyl-3-Boc-3,7-diazabicyclo[3.3.1]nonan-9-one is a complex organic compound with the molecular formula C19H26N2O3 . It is a derivative of the 3,7-diazabicyclo[3.3.1]nonane skeleton, also known as bispidine, which is a bicyclic structure containing nitrogen atoms at the bridgehead positions. This compound is often used in pharmaceutical research and chemical synthesis due to its unique structural properties and reactivity.
Vorbereitungsmethoden
The synthesis of 7-Benzyl-3-Boc-3,7-diazabicyclo[3.3.1]nonan-9-one typically involves multiple steps, starting from readily available precursors. . The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the alkylation process. Industrial production methods may involve similar steps but are optimized for higher yields and scalability.
Analyse Chemischer Reaktionen
7-Benzyl-3-Boc-3,7-diazabicyclo[3.3.1]nonan-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to remove protective groups or reduce double bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
7-Benzyl-3-Boc-3,7-diazabicyclo[3.3.1]nonan-9-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s ability to form stable complexes with metal ions makes it useful in studying metalloproteins and enzyme mechanisms.
Medicine: It is investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Wirkmechanismus
The mechanism by which 7-Benzyl-3-Boc-3,7-diazabicyclo[3.3.1]nonan-9-one exerts its effects is primarily through its ability to form stable complexes with metal ions. The nitrogen atoms in the bicyclic structure act as ligands, coordinating with metal centers and stabilizing them. This property is particularly useful in radiopharmaceuticals, where the compound can be used to deliver radioactive isotopes to specific biological targets . The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or metal ion chelation.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 7-Benzyl-3-Boc-3,7-diazabicyclo[3.3.1]nonan-9-one include other derivatives of the 3,7-diazabicyclo[3.3.1]nonane skeleton, such as:
1,5-Diphenyl-3,7-diazabicyclo[3.3.1]nonane: This compound has phenyl groups instead of benzyl groups and is used in similar applications.
3,7-Diazabicyclo[3.3.1]nonane-3-carboxylic acid: This derivative has a carboxylic acid group, making it more hydrophilic and suitable for different types of reactions.
The uniqueness of 7-Benzyl-3-Boc-3,7-diazabicyclo[3.3.1]nonan-9-one lies in its specific substitution pattern, which provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications.
Eigenschaften
Molekularformel |
C19H26N2O3 |
|---|---|
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
tert-butyl (1R,5S)-7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate |
InChI |
InChI=1S/C19H26N2O3/c1-19(2,3)24-18(23)21-12-15-10-20(11-16(13-21)17(15)22)9-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3/t15-,16+ |
InChI-Schlüssel |
NQUQKYBHLOZWLJ-IYBDPMFKSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CN(C[C@@H](C1)C2=O)CC3=CC=CC=C3 |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC2CN(CC(C1)C2=O)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


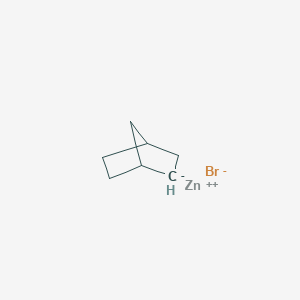
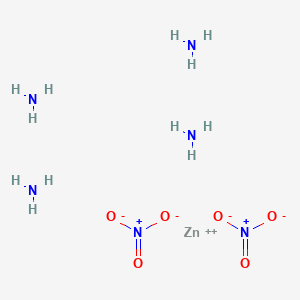

![1-Methyl-7-oxabicyclo[4.1.0]heptan-3-one](/img/structure/B13833218.png)
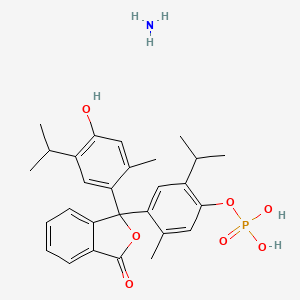
![[(1R,2S,3R,4S,7R,9S,10S,11R,12R,15R,16S)-4,12-diacetyloxy-1,9,11,15,16-pentahydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13833220.png)
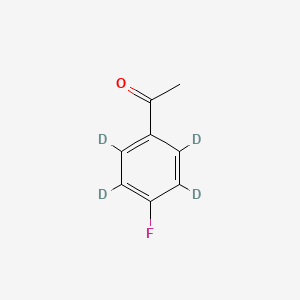
![trisodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B13833237.png)
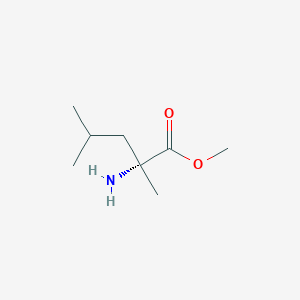
![Methyl 4-[5-[bis(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoate](/img/structure/B13833258.png)
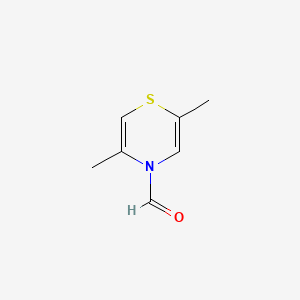
![4-Azatricyclo[5.2.0.0~1,4~]nonane](/img/structure/B13833278.png)
